molecular formula C8H16N2O2S B12857080 2-Amino-1-(1-oxidothiomorpholino)butan-1-one

2-Amino-1-(1-oxidothiomorpholino)butan-1-one

Cat. No.: B12857080
M. Wt: 204.29 g/mol
InChI Key: YTONAMAGEODPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1-oxidothiomorpholino)butan-1-one is an organic compound with a unique structure that includes an amino group, a butanone backbone, and a thiomorpholine ring with an oxidized sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-oxidothiomorpholino)butan-1-one typically involves the reaction of 2-amino-1-butanone with thiomorpholine-1-oxide under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-oxidothiomorpholino)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxidized sulfur back to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(1-oxidothiomorpholino)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-oxidothiomorpholino)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxidized sulfur can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-morpholinobutan-1-one: Similar structure but lacks the oxidized sulfur.

    2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: Contains a pyrrolidine ring instead of a thiomorpholine ring.

    2-Amino-1-butanol: Lacks the thiomorpholine ring and oxidized sulfur.

Uniqueness

2-Amino-1-(1-oxidothiomorpholino)butan-1-one is unique due to the presence of the oxidized thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-amino-1-(1-oxo-1,4-thiazinan-4-yl)butan-1-one

InChI

InChI=1S/C8H16N2O2S/c1-2-7(9)8(11)10-3-5-13(12)6-4-10/h7H,2-6,9H2,1H3

InChI Key

YTONAMAGEODPBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCS(=O)CC1)N

Origin of Product

United States

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